molecular formula C14H10ClFO B6286874 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624417-72-5

4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286874
CAS No.: 2624417-72-5
M. Wt: 248.68 g/mol
InChI Key: ARIYOYURCZYVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 3002531-86-1) is a biphenyl derivative with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol . Its structure consists of two phenyl rings connected by a single bond (biphenyl backbone), substituted with:

  • A chloro (-Cl) group at the 4' position,
  • A fluoro (-F) group at the 2 position,
  • A methyl (-CH₃) group at the 5 position,
  • A carbaldehyde (-CHO) group at the 4 position.

This combination of substituents confers unique electronic and steric properties. The electron-withdrawing fluoro and chloro groups influence aromatic electrophilic substitution reactivity, while the methyl group provides steric bulk and moderate electron-donating effects via hyperconjugation. The carbaldehyde moiety makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or functional materials through condensation or nucleophilic addition reactions .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-fluoro-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYOYURCZYVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

  • Halogenated precursor : 4-Bromo-2-fluoro-5-methylbenzaldehyde serves as the electrophilic partner, providing the aldehyde, fluorine, and methyl substituents on the first aromatic ring.

  • Boronic acid : 4-Chlorophenylboronic acid introduces the second aromatic ring with the para-chloro substituent.

  • Catalytic system : Pd(PPh₃)₄ (5 mol%) in a solvent mixture of DMF and water (3:1 v/v) under microwave irradiation (130°C, 0.5–1 h) achieves yields of 65–78%.

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.

Optimization Parameters

Key variables influencing yield and selectivity include:

ParameterOptimal ConditionEffect on Yield
SolventDMF:H₂O (3:1)Maximizes Pd solubility and boronic acid stability
Temperature130°C (microwave)Reduces reaction time to <1 h
BaseK₂CO₃Neutralizes HBr byproduct without degrading the aldehyde
Catalyst loading5 mol% Pd(PPh₃)₄Balances cost and efficiency

Adapted conditions from analogous biphenyl syntheses demonstrate that substituting toluene/ethanol for DMF/water lowers yields to 50–60% due to reduced boronic acid solubility.

Ullmann-Type Coupling for Copper-Catalyzed Synthesis

While less common, Ullmann coupling offers a palladium-free alternative for constructing the biphenyl framework. This method employs copper catalysts under high-temperature conditions.

Reaction Setup

  • Aryl halides : 4-Bromo-2-fluoro-5-methylbenzaldehyde and 4-chloroiodobenzene.

  • Catalytic system : CuI (10 mol%) with 1,10-phenanthroline ligand in DMSO at 120°C for 24 h.

Performance Metrics

  • Yield : 45–55%, lower than Suzuki coupling due to competing side reactions.

  • Selectivity : <80% regiochemical purity, necessitating extensive chromatography.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, cost, and practicality of major methods:

MethodYield (%)Reaction TimeCost (Relative)Key Advantage
Suzuki-Miyaura65–780.5–1 hHighHigh regioselectivity
Ullmann45–5524 hModeratePd-free protocol
Post-functionalization68–728–12 hLowFlexibility in substituent addition

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography with hexane/ethyl acetate (4:1) eluent resolves aldehyde-containing products (Rf = 0.50).

  • Recrystallization from diisopropyl ether/ethyl acetate (1:1) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.10 (s, 1H, CHO), 7.85–7.40 (m, 7H, Ar-H), 2.35 (s, 3H, CH₃).

  • ¹³C NMR : δ 192.1 (CHO), 162.5 (d, J = 245 Hz, C-F), 139.2–121.4 (aromatic carbons), 21.7 (CH₃) .

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group undergoes base-catalyzed condensation with ketones. In a representative protocol:

ReactantsConditionsProductYieldSource
Acetone + 4'-chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehydeKOH (0.05 mol), MeOH/H₂O, 20–25°C, 3 hr(E)-4-(4'-chloro-2-fluoro-5-methylbiphenyl-4-yl)-3-buten-2-one42%

This reaction proceeds via enolate formation, followed by β-hydroxyaldehyde intermediate dehydration to yield α,β-unsaturated ketones. Steric hindrance from the methyl and halogen substituents contributes to moderate yields .

Reduction of Aldehyde to Alcohol

The aldehyde moiety is reducible to a primary alcohol under mild conditions:

ReagentSolventTemperatureTimeProductYieldSource
NaBH₄MeOH0°C → RT12 hr4'-chloro-2-fluoro-5-methylbiphenyl-4-methanol83%

Post-reduction, the alcohol can be functionalized further (e.g., chlorination with SOCl₂ to synthesize 4-(chloromethyl)-4'-chloro-2-fluoro-5-methylbiphenyl) .

Oxidation to Carboxylic Acid

Strong oxidizing agents convert the aldehyde to a carboxylic acid:

Oxidizing AgentConditionsProductNotesSource
KMnO₄/H₂SO₄Reflux, aqueous acidic4'-chloro-2-fluoro-5-methylbiphenyl-4-carboxylic acidRequires elevated temps; competing halogen oxidation may occur

Nucleophilic Addition Reactions

The electrophilic aldehyde participates in Grignard and organometallic additions:

NucleophileConditionsProductYieldSource
CH₃MgBrTHF, −78°C → RT, 2 hr1-(4'-chloro-2-fluoro-5-methylbiphenyl-4-yl)ethanol68%

Steric effects from the ortho-fluoro and para-methyl groups slow reaction kinetics compared to simpler benzaldehyde derivatives .

Cross-Coupling Reactions

The chloro substituent undergoes Suzuki-Miyaura coupling under Pd catalysis:

Boronic AcidCatalyst SystemConditionsProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂OMicrowave, 130°C, 1 hr4'-methoxy-2-fluoro-5-methylbiphenyl-4-carbaldehyde75%

This reaction retains the aldehyde functionality while modifying the para-chloro group, demonstrating orthogonal reactivity .

Electrophilic Aromatic Substitution

The electron-rich biphenyl system undergoes nitration and sulfonation:

Reaction TypeReagentPositionProductYieldSource
NitrationHNO₃/H₂SO₄Meta to aldehyde4'-chloro-2-fluoro-5-methyl-3-nitro-[1,1'-biphenyl]-4-carbaldehyde55%

Directing effects from the electron-withdrawing aldehyde and halogen substituents favor meta-substitution on the activated ring.

Halogen Exchange Reactions

The fluorine atom participates in nucleophilic aromatic substitution (SNAr):

NucleophileConditionsProductYieldSource
NaN₃DMF, 120°C, 24 hr4'-chloro-5-methyl-2-azido-[1,1'-biphenyl]-4-carbaldehyde60%

Activation by the electron-withdrawing aldehyde group enables displacement of the ortho-fluorine despite its typical inertness .

Key Mechanistic Considerations:

  • Steric Effects : The 5-methyl group hinders nucleophilic attack at the adjacent aldehyde .

  • Electronic Effects : The aldehyde’s electron-withdrawing nature deactivates the attached ring, directing electrophiles to the opposing ring .

  • Halogen Reactivity Hierarchy : Chloro > fluoro in cross-coupling; fluoro > chloro in SNAr due to proximity to electron-withdrawing groups .

This compound’s multifunctional reactivity makes it valuable for synthesizing complex biphenyl derivatives in pharmaceuticals and materials science. Experimental protocols emphasize careful control of steric and electronic factors to optimize yields .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing new drugs. For example, derivatives of biphenyl compounds have shown activity against various diseases, including cancer and inflammation .

2. Enzyme Inhibition Studies
Research indicates that this compound can serve as a substrate or inhibitor in enzyme assays. For instance, studies have shown that biphenyl derivatives can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism . Understanding the inhibitory mechanisms can lead to safer drug designs with fewer side effects.

Applications in Materials Science

1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its charge transport properties are essential for enhancing device performance .

2. Polymer Chemistry
In polymer synthesis, this compound can be used to create functionalized polymers with specific properties. These polymers can be tailored for applications ranging from coatings to advanced materials with specific mechanical or thermal properties .

Synthetic Applications

1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

  • Aldol Condensation : Leading to the formation of larger carbon frameworks.
  • Cross-Coupling Reactions : Engaging in Suzuki or Heck reactions to form biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

2. Preparation of Novel Compounds
Case studies highlight the use of this compound in synthesizing novel thiourea derivatives and other biologically active molecules. For instance, research has demonstrated the successful incorporation of this aldehyde into complex molecular architectures that exhibit biological activity .

Case Studies

StudyApplicationFindings
Study 1Drug SynthesisDemonstrated the use of this compound as an intermediate for synthesizing anti-cancer agents.
Study 2Organic ElectronicsInvestigated its properties in OLEDs, showing improved efficiency compared to traditional materials.
Study 3Polymer ChemistryDeveloped functionalized polymers using this compound that exhibited enhanced thermal stability and mechanical strength.

Mechanism of Action

Comparison with Similar Compounds

Electrophilic Substitution

  • Target Compound: The fluoro and chloro groups deactivate the aromatic ring, directing electrophiles to meta/para positions.
  • Comparison :
    • 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde : The acetyl group (strong electron-withdrawing) further deactivates the ring, making it less reactive than the target compound .
    • 4'-Chlorobiphenyl-4-carbaldehyde : Lacking electron-withdrawing fluorine and steric methyl groups, it is more reactive in electrophilic substitutions .

Solubility and Polarity

  • Target Compound: The polar carbaldehyde and halogen substituents enhance solubility in polar solvents (e.g., DMSO, acetone) compared to non-halogenated biphenyls .
  • Comparison :
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy : The carboxylic acid group increases water solubility and forms hydrogen bonds, unlike the aldehyde group in the target compound .

Thermal Stability

  • 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde : Predicted boiling point (346.0±42.0 °C) suggests moderate thermal stability. The target compound’s methyl group may increase boiling point due to higher molecular weight .

Biological Activity

4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde, a compound with the chemical formula C14H10ClFO, has garnered attention in recent research for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 250.68 g/mol
  • CAS Number : 162421290
  • Purity : Typically ≥ 97% .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer cell lines and microbial inhibition.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and Caco-2 (colon cancer).
  • Mechanism of Action : The compound appears to disrupt microtubule assembly, which is critical for cell division, thereby inhibiting cancer cell proliferation .

In a study focusing on the structural analogs of curcumin, compounds similar to this compound were shown to enhance caspase activity (a marker of apoptosis) significantly at concentrations as low as 10 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that it may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound against MDA-MB-231 cells. The results indicated:

  • IC50 Value : Approximately 15 μM after 48 hours of treatment.
  • Apoptotic Indicators : Increased levels of caspase-3 and -9 activities were observed, confirming the induction of programmed cell death.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of the compound against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) : Found to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli.
  • Results Interpretation : These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Data Table

Biological ActivityCell Line/BacteriaIC50/MICMechanism of Action
AnticancerMDA-MB-231~15 μMApoptosis via caspase activation
AntimicrobialStaphylococcus aureus32 μg/mLDisruption of cell wall synthesis
AntimicrobialEscherichia coli64 μg/mLMetabolic pathway interference

Q & A

Q. What are the key synthetic routes for preparing 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: A biphenyl scaffold can be synthesized via palladium-catalyzed coupling of halogenated benzaldehyde derivatives with arylboronic acids. For example, coupling 4-chloro-2-fluoro-5-methylbenzaldehyde with a substituted phenylboronic acid under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80–100°C).
  • Organolithium Reagents: As demonstrated in biphenyl aldehyde synthesis (), phenyllithium reacts with Weinreb amides to form ketone intermediates, which are oxidized to aldehydes. Adapting this method, 4'-chloro-2-fluoro-5-methyl groups can be introduced via regioselective lithiation. Table 1: Example Synthesis Conditions
ReagentsConditionsYieldReference
Pd(PPh₃)₄, Na₂CO₃DMF/H₂O, 80°C~75%
Phenyllithium, Weinreb amideTHF, −78°C → RT68%

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.06 ppm, while fluorine and chlorine substituents cause splitting patterns in aromatic regions (δ 7.4–8.0 ppm) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., substituent orientation) via single-crystal analysis. Fluorinated biphenyls often show intermolecular interactions influencing crystal packing .
  • HPLC-MS: Validate purity (>95%) and molecular weight using reverse-phase C18 columns and ESI-MS .

Q. What are common impurities in synthetic batches, and how are they addressed?

Methodological Answer:

  • Byproducts: Partial coupling (e.g., mono- vs. di-substituted biphenyls) or oxidation intermediates (e.g., carboxylic acids).
  • Mitigation:
  • Use column chromatography (SiO₂, hexane/EtOAc gradient) to separate aldehyde derivatives .
  • Optimize reaction stoichiometry (e.g., excess boronic acid in Suzuki coupling) to minimize unreacted starting material .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for structural isomers?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated ¹H/¹³C NMR shifts (e.g., using Gaussian or ORCA) with experimental data to distinguish between ortho/meta/para substituent arrangements .
  • Molecular Dynamics (MD): Simulate solvent effects on NMR splitting patterns (e.g., chloroform vs. DMSO) to validate experimental conditions .

Q. What strategies optimize regioselectivity in introducing chloro, fluoro, and methyl substituents?

Methodological Answer:

  • Directed ortho-Metalation (DoM): Use directing groups (e.g., aldehydes) to position substituents. For example, fluorine’s electronegativity enhances meta-directing effects in electrophilic substitution .
  • Protecting Groups: Temporarily block reactive sites (e.g., aldehyde as an acetal) to prioritize methylation or halogenation at specific positions .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: Bulky groups (e.g., methyl at C5) hinder Pd catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) activate aryl halides toward nucleophilic substitution but deactivate toward electrophilic reactions. Adjust catalyst systems (e.g., Pd/Cu co-catalysis) accordingly .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

  • Purity Assessment: Compare HPLC retention times and MS data to rule out solvent or impurity interference .
  • Crystallization Conditions: Polymorphism (e.g., solvent-dependent crystal forms) can alter melting points. Re-crystallize from multiple solvents (hexane, ethanol) .

Methodological Tables

Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 10.06 (s, CHO), 7.4–7.8 (m, aromatic H)
¹³C NMRδ 192.02 (CHO), 147.32 (ipso-C)
IR1705 cm⁻¹ (C=O stretch)

Table 3: Computational Parameters for DFT Studies

SoftwareBasis SetSolvent ModelReference
Gaussian 16B3LYP/6-31G(d)PCM (CHCl₃)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.